molecular formula C18H13F3N2OS B2583949 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile CAS No. 2034286-88-7

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile

Cat. No.: B2583949
CAS No.: 2034286-88-7
M. Wt: 362.37
InChI Key: AIQRLRPNGIWMHE-UHFFFAOYSA-N
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Description

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile is a complex organic compound that features a thiazolidine ring, a trifluoromethyl group, and a benzonitrile moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) to form the thiazolidine ring . The trifluoromethyl group can be introduced through radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile is unique due to the combination of its trifluoromethyl group and thiazolidine ring, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-4-13(5-7-15)17-23(8-9-25-17)16(24)14-3-1-2-12(10-14)11-22/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRLRPNGIWMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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